![molecular formula C18H14FN3O2S B3018002 2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione CAS No. 892273-24-4](/img/structure/B3018002.png)
2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione" is a derivative of the pyrano[2,3-d]pyrimidine class, which has been the subject of various studies due to its potential biological activities. These derivatives are known for their antimicrobial and anticancer properties, as well as their ability to intercalate DNA and inhibit topoisomerase II, which are crucial targets in cancer therapy .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives typically involves the reaction of cyclic compounds containing an active methylene group with aldehydes and malononitrile in butanol. The derivatives can further react with various electrophiles and nitrogen nucleophiles to yield non-mixed heterocyclic compounds . The synthesis process is crucial as it allows for the introduction of various substituents that can significantly affect the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of pyrano[2,3-d]pyrimidine derivatives is characterized by the presence of pyridine and pyrimidine rings, which in some cases are almost coplanar, as determined by X-ray crystallography . The planarity of these rings can influence the ability of the compounds to intercalate with DNA, a mechanism that is often associated with cytotoxic activity against cancer cells.
Chemical Reactions Analysis
Pyrano[2,3-d]pyrimidine derivatives exhibit a range of chemical behaviors when exposed to different electrophiles and nucleophiles. These reactions can lead to the formation of various heterocyclic compounds with potential biological activities. For instance, the reaction with triethylorthoformate and nitrogen nucleophiles can yield compounds with significant antimicrobial and anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrano[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrimidine skeleton. Electron-donating and electron-withdrawing groups can have different effects on these properties, which in turn can affect the biological activity and pharmacokinetic profile of the compounds . The crystal structure analysis provides insights into the density and molecular geometry, which are important for understanding the interaction of these compounds with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel compounds with similar structures, highlighting the interest in developing new synthetic routes and understanding their chemical properties. For instance, studies have explored the synthesis of fluoro-substituted benzo[b]pyran compounds and their derivatives, indicating potential anticancer activities against lung cancer, among others (Hammam et al., 2005). This suggests a methodological interest in manipulating the chemical structure for enhanced biological activity.
Biological Activities
Compounds with similar structures have been evaluated for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example:
- Anticancer Activity : Derivatives have been synthesized and tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).
- Antimicrobial Activity : Research on pyrano[2,3-d]pyrimidine derivatives has shown that they possess antimicrobial activity, suggesting their potential as antibacterial and antifungal agents (El-Sattar et al., 2021).
- Anti-Inflammatory and Analgesic Activities : Studies have also focused on synthesizing novel derivatives for screening their analgesic and anti-inflammatory activities, with some compounds showing improved activities in these areas (Muralidharan, Raja, & Deepti, 2019).
Methodological Insights
The research underscores the importance of synthetic methodologies in creating novel compounds with potential therapeutic applications. For instance, the use of 1,3-dipolar cycloaddition of azomethine ylide indicates innovative synthetic approaches to generate complex heterocyclic compounds with enhanced biological activities (Ling et al., 2013).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-9-15-13(11(8-23)7-20-9)6-14-17(24-15)21-16(22-18(14)25)10-2-4-12(19)5-3-10/h2-5,7,23H,6,8H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBRSGMUIYECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)


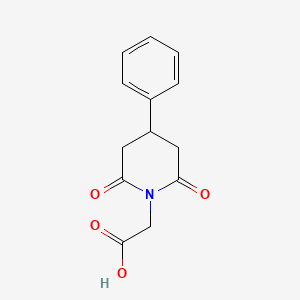
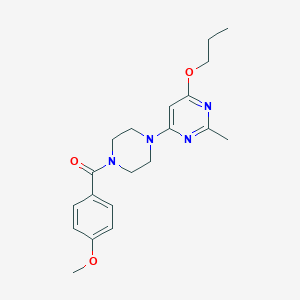
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)
![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)
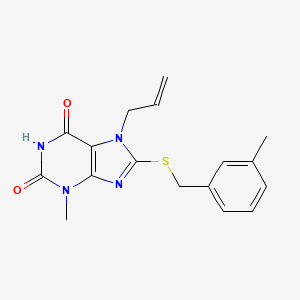
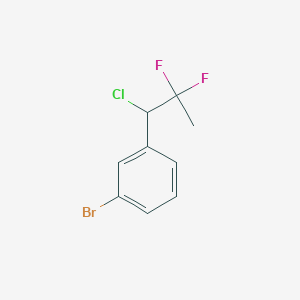
![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3017939.png)
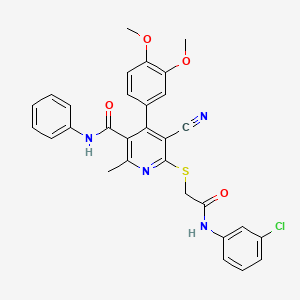
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B3017942.png)